N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine
Description
N-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine is a pyrimidine derivative with a molecular formula of C₁₆H₁₇Cl₂N₃S₂ and a molecular weight of 386.37 g/mol . It is registered under CAS number 341965-64-8 and catalog number 162795 . Structurally, the compound features:
- An N-allyl group at the 4-amino position of the pyrimidine ring.
- A 3,4-dichlorobenzylsulfanyl substituent at the 2-position.
- A methylsulfanylmethyl group at the 6-position.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-6-(methylsulfanylmethyl)-N-prop-2-enylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3S2/c1-3-6-19-15-8-12(10-22-2)20-16(21-15)23-9-11-4-5-13(17)14(18)7-11/h3-5,7-8H,1,6,9-10H2,2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURFKVOOWCTZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)SCC2=CC(=C(C=C2)Cl)Cl)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Groups: The dichlorobenzyl and methylsulfanyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Allylation: The allyl group is introduced through an allylation reaction, typically using allyl halides in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially modifying the pyrimidine core or the allyl group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl vs. N-Allyl Substitution
The closest analog is 2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine (Catalog No. 162794), which replaces the allyl group with a methyl group. Key differences include:
However, its unsaturated bond could also make the compound prone to oxidation, reducing metabolic stability compared to the methyl analog.
Sulfur-Containing Substituents: Thioether vs. Sulfonyl
N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine (CAS 303147-56-0) features a phenylsulfonylmethyl group instead of methylsulfanylmethyl .
The sulfonyl group enhances polarity and hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability.
Halogen Substitution Patterns
The 3,4-dichlorobenzyl group in the target compound contrasts with mono-halogenated analogs like 2-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine (CAS 4060-08-6) .
The dichloro substitution likely enhances electrophilicity and binding to hydrophobic pockets in biological targets, such as enzymes or receptors. However, it may also increase toxicity risks compared to mono-halogenated derivatives.
Heterocyclic Modifications
Compounds like 6-[(benzenesulfonyl)methyl]-N-benzyl-2-(pyridin-2-yl)pyrimidin-4-amine (CAS 303147-56-0) incorporate a pyridinyl group at the 2-position instead of a thioether .
The pyridinyl group introduces aromatic nitrogen, which can participate in hydrogen bonding or coordinate with metal ions in enzymatic active sites. This modification may improve target affinity but increase molecular weight and complexity.
Biological Activity
N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. Its unique structure, characterized by multiple functional groups, suggests possible applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 386.35 g/mol. It features a pyrimidine core, which is essential for its biological activity, along with allyl and sulfanyl substituents that may enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.35 g/mol |
| Purity | Typically ≥ 95% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of the dichlorobenzyl group is particularly noteworthy, as similar compounds have shown efficacy against various bacterial strains and fungi. For instance, studies have demonstrated that derivatives of dichlorobenzyl alcohol possess antibacterial properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Anticancer Activity
The compound's potential anticancer properties are under investigation, particularly regarding its ability to induce apoptosis in cancer cells. Preliminary studies suggest that the mechanism may involve the modulation of specific signaling pathways linked to cell proliferation and survival. The interaction of the pyrimidine moiety with cellular receptors could play a crucial role in these effects.
This compound likely exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microbial cells or cancer cells.
- Receptor Binding : It could interact with specific receptors on cell surfaces, altering cellular responses.
- Oxidative Stress : The compound might induce oxidative stress within cells, leading to apoptosis or cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of dichlorobenzyl compounds showed that those similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) |
|---|---|
| N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl] | 32 |
| Control (Standard Antibiotic) | 8 |
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
